molecular formula C11H19NO3 B3021658 tert-butyl (1R,5S,6R)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate CAS No. 827599-21-3

tert-butyl (1R,5S,6R)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate

Cat. No. B3021658
M. Wt: 213.27
InChI Key: JVIDPFGQYMFQDZ-JVHMLUBASA-N
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Description

Tert-Butyl (1R,5S,6R)-6-(Hydroxymethyl)-3-Azabicyclo[3.1.0]hexane-3-Carboxylate (TBHCA) is a versatile chemical compound with many potential applications in the fields of scientific research and laboratory experiments. It is a bicyclic molecule, meaning it has two rings of atoms connected to each other. TBHCA is a colorless, crystalline solid with a melting point of 75 °C and a boiling point of 108 °C. TBHCA is a tertiary alcohol that can be used as a reactant, intermediate, or catalyst in organic synthesis. It has been studied for its potential use in the pharmaceutical, agrochemical, and food industries.

Scientific Research Applications

TBHCA has been used in a variety of scientific research applications. It has been used in the synthesis of organic compounds, such as amines, alcohols, and esters. TBHCA has also been used in the synthesis of peptides, as well as in the synthesis of heterocyclic compounds. TBHCA has been used in the synthesis of pharmaceuticals, agrochemicals, and food additives. It has also been used in the synthesis of biocatalysts, such as enzymes and antibodies.

Mechanism Of Action

TBHCA acts as a reactant, intermediate, or catalyst in organic synthesis. It can be used to catalyze the reaction of two molecules, such as an alcohol and an aldehyde, to form an ether. TBHCA can also be used to catalyze the reaction of two molecules, such as an alcohol and an acid, to form an ester. TBHCA can also be used to catalyze the reaction of two molecules, such as an alcohol and a carboxylic acid, to form an amide.

Biochemical And Physiological Effects

TBHCA has been studied for its potential biochemical and physiological effects. It has been found to be non-toxic to humans and animals, and it has been shown to have no mutagenic or carcinogenic properties. TBHCA has been studied for its potential use as an antioxidant, as well as for its potential use in the treatment of certain diseases, such as cancer and Alzheimer’s disease.

Advantages And Limitations For Lab Experiments

TBHCA has several advantages for use in laboratory experiments. It is a versatile compound that can be used in a variety of reactions. It is also non-toxic and has no mutagenic or carcinogenic properties. Additionally, TBHCA is relatively inexpensive and can be easily obtained from chemical suppliers.
However, TBHCA also has some limitations for use in laboratory experiments. It is a relatively unstable compound and can be easily degraded by air or light. Additionally, TBHCA is a tertiary alcohol, which means it can be difficult to work with in certain reactions.

Future Directions

TBHCA has many potential applications in the fields of scientific research and laboratory experiments. It could be used in the synthesis of organic compounds, peptides, heterocyclic compounds, pharmaceuticals, agrochemicals, and food additives. Additionally, TBHCA could be used in the synthesis of biocatalysts, such as enzymes and antibodies. TBHCA could also be studied for its potential use as an antioxidant, as well as for its potential use in the treatment of certain diseases, such as cancer and Alzheimer’s disease. Finally, TBHCA could be studied for its potential use in the development of new materials and technologies.

properties

IUPAC Name

tert-butyl (1R,5S)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-4-7-8(5-12)9(7)6-13/h7-9,13H,4-6H2,1-3H3/t7-,8+,9?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVIDPFGQYMFQDZ-JVHMLUBASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2[C@H](C1)C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30677764, DTXSID801112826
Record name tert-Butyl (1R,5S)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Azabicyclo[3.1.0]hexane-3-carboxylic acid, 6-(hydroxymethyl)-, 1,1-dimethylethyl ester, (1α,5α,6β)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801112826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl (1R,5S,6R)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate

CAS RN

419572-18-2, 827599-21-3
Record name tert-Butyl (1R,5S)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Azabicyclo[3.1.0]hexane-3-carboxylic acid, 6-(hydroxymethyl)-, 1,1-dimethylethyl ester, (1α,5α,6β)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801112826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-tert-butyl (1R,5S,6R)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl (1R,5S,6R)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
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tert-butyl (1R,5S,6R)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
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tert-butyl (1R,5S,6R)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
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tert-butyl (1R,5S,6R)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
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tert-butyl (1R,5S,6R)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate

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